

Biochemical & Cellular Characterization of TAK-901

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Compound Focus: Tak-901

CAS No.: 934541-31-8

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TAK-901 is a potent, multitargeted, small-molecule inhibitor derived from a novel **azacarboline kinase hinge-binder chemotype**. Its primary mechanism involves time-dependent, tight-binding inhibition of Aurora B kinase [1] [2].

The table below summarizes key quantitative data from biochemical and cellular assays:

Parameter	Description / Value
Primary Target & Mechanism	Multitargeted Aurora B kinase inhibitor; time-dependent, tight-binding [1] [2]
Biochemical IC ₅₀	Aurora A: 21 nM; Aurora B: 15 nM [2]
Other Kinases Inhibited	FLT3, FGFR2, JAK3 (1.2 nM), c-Src (1.3 nM), CLK2, FGR, YES1 (<2.0 nM) [1] [2]
Cellular Proliferation IC ₅₀	40 - 500 nM (across various human cancer cell lines) [1]
Cellular Phenotypic Effects	Suppression of histone H3 phosphorylation; induction of polyploidy [1] [3]
Dissociation Half-life (Aurora B-INCENP)	920 minutes [2]

Parameter	Description / Value
Affinity Constant (K _i)	0.02 nM (for Aurora B-INCENP) [2]

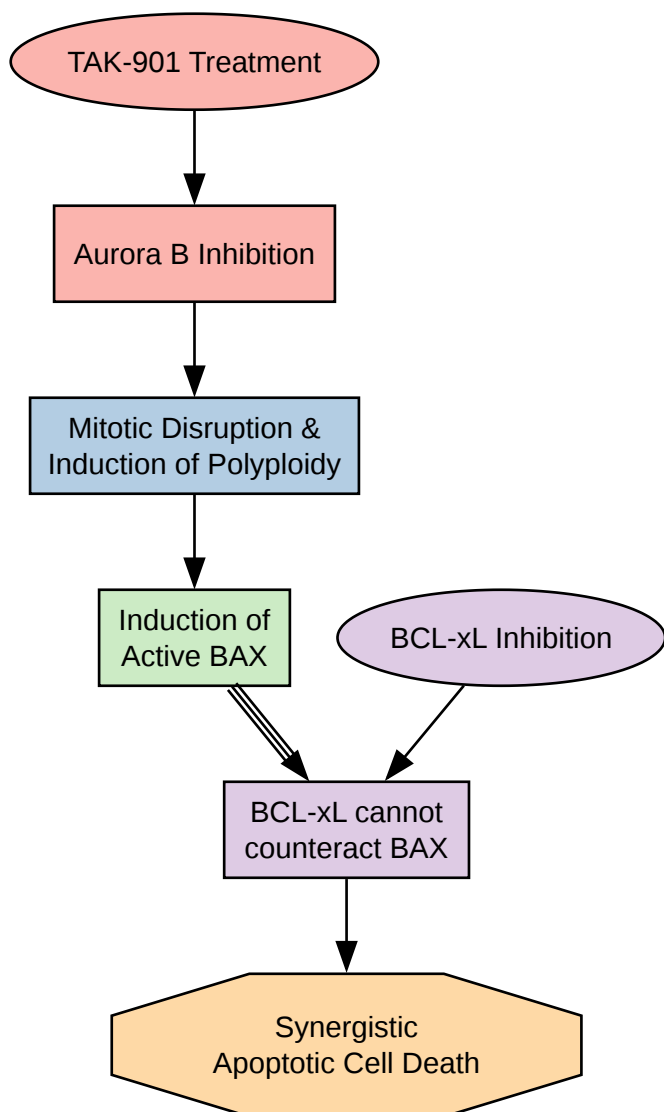
Experimental Protocols for Key Assays

Here are the methodologies used to characterize **TAK-901**'s activity and mechanism, which you can adapt for related research.

- Cellular Proliferation Assay: The anti-proliferative effects of **TAK-901** were evaluated across a panel of human cancer cell lines derived from different tissues. Cells were treated with the compound, and cell viability or proliferation was measured. The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves, ranging from 40 to 500 nM [1].
- Cellular Phenotype Analysis (Immunofluorescence/Flow Cytometry): To confirm the on-target inhibition of Aurora B kinase, cellular phenotypes were analyzed. For example, human PC3 prostate cancer or HL60 acute myeloid leukemia cells were treated with **TAK-901**. The cells were then fixed and immunostained for phospho-histone H3 (Ser10) to visualize inhibition of this direct Aurora B substrate. Induction of polyploidy was assessed by measuring DNA content via flow cytometry [1] [2].
- In Vivo Xenograft Efficacy Studies: The anti-tumor efficacy of **TAK-901** was investigated in rodent xenograft models. Human tumor cells (e.g., from solid tumors or leukemias) were implanted into immunodeficient mice. **TAK-901** was administered, and tumor volume was monitored over time. In the A2780 ovarian cancer model, complete regression of tumors was observed. Pharmacodynamic (PD) markers, such as pH3Ser10 levels in tumor tissues, were analyzed and correlated with drug concentration in the tumor [1].

Synergistic Combination Strategy

A synthetic lethal siRNA screen identified that depletion of **B-cell lymphoma-extra large (BCL-xL)** synergizes with **TAK-901** [3].



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*Synergistic mechanism of **TAK-901** and BCL-xL inhibition [3]*

Preclinical & Clinical Development Status

TAK-901 demonstrated potent activity against various human solid tumor and leukemia models in vivo [1]. Based on this strong preclinical profile, **TAK-901** entered Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors or hematologic malignancies [2]. The most recent information available from the searched clinical trial registries indicates that these trials have been **Completed**, with no results posted and no evidence of progression to later-phase trials [2].

Conclusion and Key Insights

In summary, **TAK-901** was a promising investigational agent with a well-characterified, potent, and durable mechanism of action against Aurora B. Its most notable feature was the **extremely slow dissociation rate** from its target. The discovery of its **synergy with BCL-xL inhibition** provides a compelling rationale for a specific combination therapy strategy to enhance efficacy [3].

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References

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